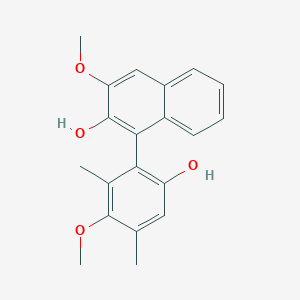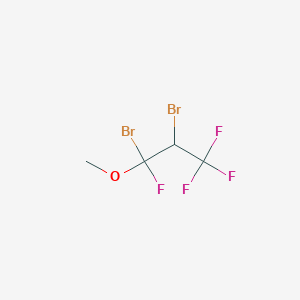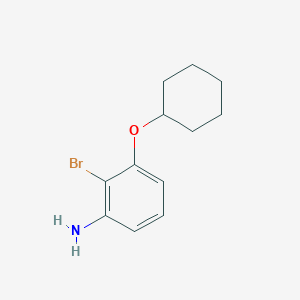
3-Fluoropropyl 2,2,3,4,4,4-hexafluorobutyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoropropyl 2,2,3,4,4,4-hexafluorobutyl carbonate is a fluorinated organic compound with the molecular formula C8H9F7O3. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties to the molecule .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoropropyl 2,2,3,4,4,4-hexafluorobutyl carbonate typically involves the reaction of 3-fluoropropanol with 2,2,3,4,4,4-hexafluorobutyryl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoropropyl 2,2,3,4,4,4-hexafluorobutyl carbonate can undergo various chemical reactions, including:
Nucleophilic substitution: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The carbonate ester can be hydrolyzed to yield the corresponding alcohols and carbon dioxide.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic or basic conditions can be used, with water or aqueous solutions as the solvent.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used. For example, using an amine can yield a fluorinated amine derivative.
Hydrolysis: The major products are 3-fluoropropanol and 2,2,3,4,4,4-hexafluorobutyric acid.
Applications De Recherche Scientifique
3-Fluoropropyl 2,2,3,4,4,4-hexafluorobutyl carbonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in fluorinated drug development due to its unique properties.
Medicine: Explored for its potential as a radiolabeled compound in positron emission tomography (PET) imaging.
Mécanisme D'action
The mechanism of action of 3-Fluoropropyl 2,2,3,4,4,4-hexafluorobutyl carbonate is largely dependent on its application. In chemical reactions, the presence of multiple fluorine atoms can influence the reactivity and stability of the compound. In biological systems, the fluorine atoms can affect the compound’s interaction with enzymes and receptors, potentially altering its pharmacokinetics and pharmacodynamics .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,3,4,4,4-Hexafluorobutyl methacrylate
- 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate
- 2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate
Uniqueness
3-Fluoropropyl 2,2,3,4,4,4-hexafluorobutyl carbonate is unique due to the combination of a fluorinated carbonate ester and a fluorinated alkyl chain. This combination imparts distinct chemical properties, such as high thermal stability and resistance to hydrolysis, making it suitable for specialized applications .
Propriétés
Formule moléculaire |
C8H9F7O3 |
|---|---|
Poids moléculaire |
286.14 g/mol |
Nom IUPAC |
3-fluoropropyl 2,2,3,4,4,4-hexafluorobutyl carbonate |
InChI |
InChI=1S/C8H9F7O3/c9-2-1-3-17-6(16)18-4-7(11,12)5(10)8(13,14)15/h5H,1-4H2 |
Clé InChI |
OPQKRRIPWBRZKO-UHFFFAOYSA-N |
SMILES canonique |
C(COC(=O)OCC(C(C(F)(F)F)F)(F)F)CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-isobutyramide](/img/structure/B15092146.png)

![7-Amino-13,14-dihydroxy-15-oxa-2,4,6,9-tetrazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9-tetraen-11-one](/img/structure/B15092161.png)


![1-(4'-Fluoro-2'-methyl-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B15092174.png)


![Propan-2-yl 2-[[[5-(2-amino-6-methoxypurin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B15092185.png)

![N-(2-amino-1,2-diphenylethyl)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonamide](/img/structure/B15092194.png)
![5-acetamido-2-[1-[3-acetamido-6-(5-acetamido-8-carboxy-1,3,4,6-tetrahydroxy-8-oxooctan-2-yl)oxy-6-carboxy-4-hydroxyoxan-2-yl]-1,3-dihydroxypropan-2-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B15092197.png)

![2-(2-{[tert-Butyl(dimethyl)silyl]oxy}-ethyl)-5-chlorobenzaldehyde](/img/structure/B15092226.png)
